2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound with a pyridine core substituted at the 2-position with an imidazole group and at the 6-position with a pinacol boronate ester. This structure enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and conjugated systems .
Properties
IUPAC Name |
2-imidazol-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-12(17-11)18-9-8-16-10-18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABHFJLOSGQKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671311 | |
| Record name | 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163706-77-1 | |
| Record name | 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₉B N₂O₂
- Molecular Weight : 288.15 g/mol
- CAS Number : 1264141-88-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its role as a potential therapeutic agent. Key areas of interest include:
1. Anticancer Activity
Research indicates that compounds containing imidazole and pyridine moieties exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Kinase Inhibition
The compound demonstrates inhibitory activity against several kinases involved in cancer progression. It has been reported to interact with the ATP-binding site of kinases such as CDK6 and PDGFRA . The binding affinity and selectivity for these targets are critical for its potential use in cancer therapy.
3. Multidrug Resistance Reversal
Studies suggest that this compound may also act as a multidrug resistance (MDR) reverser by inhibiting efflux pumps like P-glycoprotein (ABCB1) and BCRP (ABCG2) . This property is particularly valuable in enhancing the efficacy of existing chemotherapeutic agents.
Case Studies
Several case studies highlight the biological effects of the compound:
The biological activity of this compound is primarily attributed to its ability to:
- Bind selectively to kinase targets.
- Induce apoptosis through intrinsic pathways.
- Inhibit drug efflux mechanisms associated with MDR.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The primary distinction among analogs lies in the substituents attached to the pyridine ring and the boronate group. Key examples include:
Key Observations :
Heterocyclic Fusion and Boronate Positioning
Variations in fused heterocycles and boronate placement significantly alter reactivity and applications:
Key Observations :
Preparation Methods
Synthesis of the Imidazole-Substituted Pyridine Precursor
The imidazole substituent is introduced onto the pyridine ring through nucleophilic substitution or condensation reactions starting from a halogenated pyridine derivative.
Example Procedure:
Starting from 5-bromo-2-cyanopyridine, conversion to 5-bromo-2-(1H-imidazol-1-yl)pyridine can be achieved by reaction with aminoacetalaldehyde diethyl acetal under basic conditions followed by cyclization and work-up steps. This method yields the imidazole-substituted pyridine intermediate in high yield (~89%) with purification by precipitation and filtration.Methylation Variant:
The imidazole nitrogen can be methylated post-substitution by treatment with methyl iodide and potassium carbonate in dimethylformamide to obtain 5-bromo-2-(1-methyl-1H-imidazol-1-yl)pyridine, which may be relevant for further functionalization.
Installation of the Boronate Ester Group
The boronate ester is introduced at the 6-position of the pyridine ring via palladium-catalyzed borylation of the corresponding bromo-substituted pyridine-imidazole intermediate.
Typical Borylation Conditions:
- Reagents: Bis(pinacolato)diboron (B2pin2), potassium acetate as base
- Catalyst: Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4
- Solvent: Anhydrous 1,4-dioxane or a mixture of toluene/ethanol/water
- Temperature: 80–90 °C
- Time: Overnight (approximately 16–20 hours)
- Atmosphere: Inert (nitrogen or argon) with degassed solvents to prevent catalyst deactivation
- Work-up: Filtration through celite/silica gel, concentration, and purification by column chromatography or recrystallization.
Reaction Example:
A solution of 2-(5’-bromo-4’-methylpyridin-2’-yl)-1H-imidazole derivative is treated with bis(pinacolato)diboron, potassium acetate, and Pd catalyst in 1,4-dioxane under nitrogen at 80 °C overnight. After cooling, the mixture is filtered, concentrated, and purified to afford the pinacol boronate ester product with yields around 70–90%.
Representative Experimental Data and Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imidazole substitution | 5-bromo-2-cyanopyridine + aminoacetalaldehyde diethyl acetal, sodium methoxide, acetic acid, reflux | 89 | Precipitation work-up; product: 5-bromo-2-(1H-imidazol-1-yl)pyridine |
| Imidazole N-methylation | 5-bromo-2-(1H-imidazol-1-yl)pyridine + methyl iodide, K2CO3, DMF, rt, 24 h | 67 | Methylation of imidazole nitrogen; purification by extraction and drying |
| Miyaura borylation | B2pin2, KOAc, Pd(dppf)Cl2·CH2Cl2, 1,4-dioxane, 80 °C, overnight, inert atmosphere | 70–93 | Borylation at 6-position of pyridine; purified by chromatography |
Mechanistic Considerations and Research Findings
Catalyst and Base Selection:
The choice of palladium catalyst and base is critical for efficient borylation. Pd(dppf)Cl2·CH2Cl2 and Pd(PPh3)4 are commonly employed due to their high activity and stability under the reaction conditions. Potassium acetate serves as a mild base facilitating transmetalation.Solvent Effects:
Polar aprotic solvents like 1,4-dioxane or mixed solvent systems (toluene/ethanol/water) are used to dissolve both organic and inorganic reagents and to maintain catalyst activity.Reaction Optimization:
Degassing solvents and maintaining an inert atmosphere are essential to prevent catalyst poisoning by oxygen or moisture. Reaction temperature and time are optimized to maximize yield while minimizing side reactions.Purification:
The pinacol boronate ester products are typically purified by silica gel chromatography or recrystallization, with characterization by NMR (1H, 13C, 11B) and mass spectrometry confirming structure and purity.
Summary Table of Key Analytical Data for the Target Compound
| Analytical Method | Data/Observation |
|---|---|
| Molecular Formula | C14H18BN3O2 |
| Molecular Weight | 271.12 g/mol |
| 1H NMR | Characteristic signals for pyridine, imidazole, and pinacol methyl groups (singlets at ~1.3 ppm) |
| 13C NMR | Signals corresponding to aromatic carbons and boronate ester carbons |
| 11B NMR | Signal around 28 ppm typical for boronic esters |
| Mass Spectrometry | Molecular ion peak consistent with calculated mass |
Q & A
Q. What are the common synthetic routes for preparing 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The synthesis typically involves two key steps:
Imidazole Functionalization : Coupling a pyridine derivative with an imidazole moiety via nucleophilic substitution or metal-catalyzed cross-coupling. For example, palladium-catalyzed Buchwald-Hartwig amination can introduce the imidazole group at the pyridine's 2-position .
Boronate Ester Installation : Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) under iridium or palladium catalysis introduces the boronate ester at the pyridine's 6-position .
Q. Key Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Imidazole Coupling | Pd(OAc)₂, Xantphos | Toluene | 100–110°C | |
| Borylation | Ir(COD)Cl₂, dtbpy | THF | 80–90°C |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy :
- FT-IR : Peaks for C=N (imidazole, ~1600 cm⁻¹) and B-O (boronate, ~1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₅BN₃O₂: 296.12) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., B-O bond ~1.36 Å) .
Q. What are the typical applications of this compound in Suzuki-Miyaura cross-coupling reactions?
The boronate ester enables coupling with aryl/heteroaryl halides to form biaryl structures. Standard Conditions :
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
- Base : K₂CO₃ or NaOAc (2–3 equiv).
- Solvent : DME/H₂O or THF (80–100°C, 12–24 h) .
Example : Reaction with 4-bromotoluene yields 2-(imidazol-1-yl)-6-(p-tolyl)pyridine. Monitor conversion via TLC or LC-MS.
Advanced Questions
Q. How to address regioselectivity challenges during functionalization of the imidazole ring?
Regioselectivity in imidazole substitution (e.g., N1 vs. N3) is influenced by:
- Steric Effects : Bulky directing groups (e.g., tert-butyl) favor substitution at less hindered positions .
- Electronic Effects : Electron-withdrawing substituents on pyridine enhance reactivity at specific imidazole sites. DFT studies predict charge distribution and reactive sites .
- Catalyst Tuning : Use Pd/Xantphos systems to direct coupling to the desired nitrogen .
Validation : Combine 2D NMR (¹H-¹³C HSQC) and X-ray crystallography to confirm regiochemistry .
Q. How to resolve contradictions between crystallographic data and spectroscopic results?
Discrepancies (e.g., bond-length mismatches or unexpected tautomers) arise due to:
- Dynamic Effects in Solution : Imidazole tautomerism (1H vs. 3H forms) alters NMR signals but not crystal structures. Use variable-temperature NMR to identify tautomers .
- Crystal Packing : X-ray structures may stabilize non-equilibrium conformations. Validate with DFT-optimized geometries .
Workflow :
Compare experimental (X-ray) and computed (DFT) bond lengths.
Perform Hirshfeld surface analysis to assess packing influences .
Q. What computational methods are used to predict the compound’s reactivity in cross-coupling?
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boronate and imidazole groups .
- Transition State Modeling : Simulate Pd-mediated oxidative addition/reductive elimination steps to optimize catalyst selection (e.g., Pd vs. Ni) .
- Solvent Effects : Use COSMO-RS to model solvent interactions and predict reaction rates in polar vs. non-polar media .
Example : DFT reveals that electron-deficient imidazole rings accelerate oxidative addition of aryl halides .
Q. How to design experiments to evaluate the electronic effects of substituents on cross-coupling efficiency?
- Substituent Variation : Synthesize derivatives with electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups on the imidazole or pyridine.
- Kinetic Studies : Monitor reaction rates via in situ IR or UV-Vis to correlate electronic parameters (Hammett σ) with turnover frequencies .
- Electrochemical Analysis : Cyclic voltammetry measures redox potentials of intermediates, guiding catalyst tuning .
Q. Data Interpretation :
| Substituent | σ (Hammett) | Reaction Rate (k, h⁻¹) |
|---|---|---|
| -OMe | -0.27 | 0.15 |
| -NO₂ | +0.78 | 0.45 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
